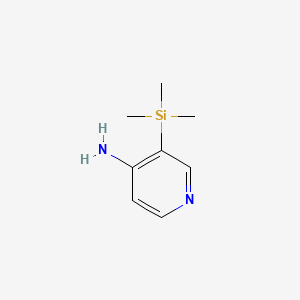

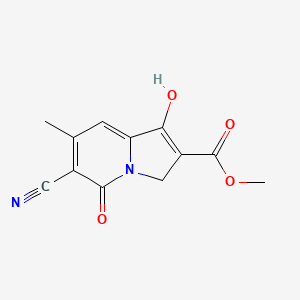

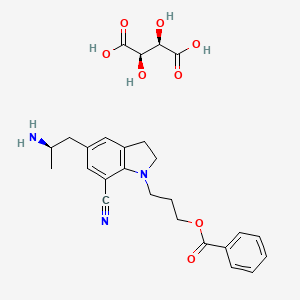

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate” is a chemical compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 . It is a key intermediate in the synthesis of camptothecin (C175150) analogues .

Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 474.2±45.0 °C and a predicted density of 1.47±0.1 g/cm3 . It is soluble in DMSO and has a predicted pKa of 4.50±1.00 . The compound is a solid and has a yellow color .Scientific Research Applications

1. Synthetic Chemistry and Compound Preparation

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate is actively utilized in the field of synthetic chemistry. Studies have demonstrated its role in preparing novel indolizinone-based compounds through processes like 1,3-dipolar cycloaddition chemistry. This includes the efficient preparation of indolo- and furano-fused indolizinones, showcasing the versatility of the compound in synthesizing structurally diverse molecules (Mmutlane et al., 2005).

2. Improvement of Synthetic Procedures

3. Pharmacologically Active Derivatives

Several studies have explored the synthesis of pharmacologically active derivatives involving this compound. These endeavors include the creation of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, which are expected to exhibit antihypertensive activity. This research underscores the potential of this compound in drug discovery and development (Kumar & Mashelker, 2006).

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell .

Properties

IUPAC Name |

methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3H-indolizine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,15H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZUVBTVMMVLDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CC(=C(C2=C1)O)C(=O)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylic acid methyl ester important?

A1: This compound is a key intermediate in the total synthesis of camptothecins []. Camptothecins are a class of naturally occurring compounds with potent anti-cancer activity. Therefore, developing efficient synthetic routes to this intermediate is crucial for facilitating the production of camptothecins and their analogs for research and potential therapeutic applications.

Q2: What improvements were made to the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylic acid methyl ester in the study?

A2: The researchers focused on optimizing the synthesis by controlling the addition rate of reagents and the overall reaction time, particularly during the preparation of ethyl acetopyruvate, a crucial precursor []. This optimization led to an increased yield of ethyl acetopyruvate. Additionally, they implemented a "one-pot procedure" for synthesizing the final compound from ethyl acetopyruvate. These modifications simplified the process, increased the overall yield from 31% to 42.5%, shortened the reaction time, and reduced reagent consumption [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)